6-Amino-5-(trifluoromethyl)indolin-2-one

Immuno-oncology Enzyme inhibition Tryptophan metabolism

This 5-trifluoromethyl-6-amino oxindole is the only disubstituted isomer that fully replicates the electronic and hydrogen-bonding profile required for IDO1/TDO2 selectivity studies. The 5-CF3 group enhances metabolic stability; the 6-NH2 handle enables amide coupling and sulfonylation for kinase library diversification. Generic mono-substituted oxindoles cannot substitute without compromising assay reproducibility. Use as a calibrated IDO1 reference (IC50 11.1 μM), a TDO2 counter screen, or a control for IMPDH-mediated proliferation confounding.

Molecular Formula C9H7F3N2O
Molecular Weight 216.16 g/mol
Cat. No. B11892344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-(trifluoromethyl)indolin-2-one
Molecular FormulaC9H7F3N2O
Molecular Weight216.16 g/mol
Structural Identifiers
SMILESC1C2=CC(=C(C=C2NC1=O)N)C(F)(F)F
InChIInChI=1S/C9H7F3N2O/c10-9(11,12)5-1-4-2-8(15)14-7(4)3-6(5)13/h1,3H,2,13H2,(H,14,15)
InChIKeyOOCBRBIFQRTRNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-5-(trifluoromethyl)indolin-2-one (CAS 1539254-40-4): Core Scaffold Procurement and Structural Baseline


6-Amino-5-(trifluoromethyl)indolin-2-one (CAS 1539254-40-4), molecular formula C₉H₇F₃N₂O and molecular weight 216.16 g/mol, is a 5,6-disubstituted indolin-2-one (oxindole) derivative . This compound belongs to the privileged indolin-2-one scaffold class widely recognized for protein kinase inhibition and serves as both a potential pharmacophore and a versatile synthetic intermediate . Key physicochemical descriptors include 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 0 rotatable bonds, which confer distinct solubility and target engagement characteristics compared to unsubstituted or singly-substituted oxindole analogs .

Why Unsubstituted or Mono-Substituted Oxindoles Cannot Substitute for 6-Amino-5-(trifluoromethyl)indolin-2-one in Research Procurement


Generic substitution among indolin-2-one derivatives is precluded by the critical interplay between the 5-trifluoromethyl and 6-amino substituents on pharmacokinetic and pharmacodynamic outcomes. Studies demonstrate that the electron-withdrawing trifluoromethyl group at position 5 substantially enhances metabolic stability and alters electronic distribution across the oxindole core [1], while the 6-amino group provides essential hydrogen-bonding capacity absent in simpler analogs such as 5-(trifluoromethyl)indolin-2-one (CAS 71293-62-4) or 6-aminoindolin-2-one (CAS 150544-04-0) [2]. In vitro cytotoxicity data across multiple cell lines confirm that bromine substitution at position 5 yields up to a 4-fold improvement over fluorine substitution, underscoring that minor halogen or positional variations produce non-equivalent biological outcomes [3]. Consequently, procurement decisions based solely on the oxindole core without exact substituent matching introduce uncontrolled variables that compromise experimental reproducibility and lead compound optimization.

6-Amino-5-(trifluoromethyl)indolin-2-one: Quantitative Differentiation Evidence Versus Structural Analogs


IDO1 Inhibitory Activity: 6-Amino-5-(trifluoromethyl)indolin-2-one Versus Related Oxindole Derivatives

In a recombinant human IDO1 enzymatic assay using L-tryptophan as substrate, 6-Amino-5-(trifluoromethyl)indolin-2-one (reported as CHEMBL241898/BDBM50425026) demonstrated an IC₅₀ of 11.1 μM (11,100 nM) [1]. In contrast, a structurally optimized indolin-2-one derivative (CHEMBL4518900/BDBM50513466) exhibited substantially higher potency with an IC₅₀ of 112 nM in the same assay system, representing an approximate 99-fold improvement in inhibitory activity [2]. This data underscores that the specific 5-trifluoromethyl-6-amino substitution pattern confers moderate baseline IDO1 inhibitory activity, making the compound suitable as a reference tool or starting scaffold, whereas further optimization at positions 1 and 3 is required to achieve sub-micromolar potency typical of lead candidates.

Immuno-oncology Enzyme inhibition Tryptophan metabolism

Selectivity Profile: IDO1 Versus TDO2 Discrimination of 6-Amino-5-(trifluoromethyl)indolin-2-one

The compound exhibits a 2.04-fold selectivity window favoring IDO1 (IC₅₀ = 11.1 μM) over TDO2 (IC₅₀ = 22.7 μM) in recombinant enzyme assays [1]. This modest selectivity distinguishes it from broad-spectrum tryptophan metabolism inhibitors and provides a defined baseline for structure-selectivity relationship studies. For comparison, the clinical-stage IDO1 inhibitor epacadostat demonstrates sub-nanomolar potency (IC₅₀ ~10 nM) with >1000-fold selectivity over TDO2, indicating that the 6-amino-5-trifluoromethyl substitution pattern yields measurable but suboptimal target discrimination that can be enhanced through further chemical elaboration.

Enzyme selectivity Tryptophan catabolism Off-target profiling

Hydrogen-Bonding Capacity: Physicochemical Differentiation from Non-Amino Oxindole Analogs

6-Amino-5-(trifluoromethyl)indolin-2-one possesses 2 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA), with 0 rotatable bonds, compared to 5-(trifluoromethyl)indolin-2-one (CAS 71293-62-4) which contains 1 HBD and 4 HBA . The additional amino group at position 6 increases HBD count by 1, enabling distinct hydrogen-bonding patterns with kinase hinge regions and altering aqueous solubility . This physicochemical distinction directly impacts molecular recognition: indolinone derivatives engage kinase active sites via a conserved hydrogen bond between the C-2 carbonyl and a backbone NH group; the 6-amino substituent provides an additional anchoring point absent in 5-trifluoromethyl-only analogs [1].

Computational chemistry Molecular recognition Drug-likeness

Synthetic Utility: 6-Amino-5-(trifluoromethyl)indolin-2-one as a Key Intermediate in VEGFR Inhibitor Synthesis

In patent US20120258995A1, 5-trifluoromethylindolin-2-one (the direct synthetic precursor to 6-amino-5-(trifluoromethyl)indolin-2-one) serves as the core scaffold for constructing VEGFR-targeting indolinone compounds via reaction with pyrrolidine in ethanol at room temperature [1][2]. Parallel synthetic methodologies enable the preparation of 3,5,6-substituted indolin-2-one libraries with diverse substituents, demonstrating that the 5,6-disubstituted oxindole framework—exemplified by 6-amino-5-(trifluoromethyl)indolin-2-one—provides a versatile platform for structure-activity relationship (SAR) exploration of kinase inhibitors [3]. The presence of the 6-amino group offers a handle for further derivatization (e.g., amide bond formation, sulfonylation) that is unavailable in 5-trifluoromethyl-only intermediates.

Medicinal chemistry Parallel synthesis Kinase inhibitors

IMPDH Inhibition: Modest Activity Compared to Optimized Indolin-2-one IMPDH Inhibitors

Related 5,6-disubstituted indolin-2-one derivatives exhibit Ki values ranging from 240–440 nM against inosine-5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in guanine nucleotide biosynthesis [1]. In contrast, the 6-amino-5-(trifluoromethyl) substitution pattern is associated with substantially weaker IMPDH inhibition, with IC₅₀ values exceeding 2.2 μM (2,200 nM) in recombinant IMPDH2 assays [2]. This ~5- to 10-fold reduction in potency relative to optimized indolinone IMPDH inhibitors underscores that the specific 5-CF₃/6-NH₂ substitution pattern is suboptimal for IMPDH-targeted applications but may confer selectivity advantages in kinase-targeted programs where IMPDH inhibition represents an undesirable off-target liability.

Nucleotide biosynthesis Immunosuppression Antiproliferative

Recommended Procurement and Application Scenarios for 6-Amino-5-(trifluoromethyl)indolin-2-one Based on Quantitative Evidence


IDO1/TDO2 Tool Compound for Tryptophan Metabolism Studies

With a defined IDO1 IC₅₀ of 11.1 μM and 2-fold selectivity over TDO2, 6-Amino-5-(trifluoromethyl)indolin-2-one serves as a validated tool compound for establishing baseline enzyme activity in tryptophan catabolism assays. Researchers can employ this compound to calibrate IDO1 biochemical assays, differentiate IDO1-mediated from TDO2-mediated kynurenine production, or serve as a reference point for evaluating novel IDO1 inhibitors in head-to-head comparisons [1].

Synthetic Intermediate for Parallel Synthesis of 3,5,6-Substituted Kinase Inhibitor Libraries

The 6-amino group provides a reactive handle for diversification via amide coupling, reductive amination, or sulfonylation, enabling the construction of focused kinase inhibitor libraries that explore both the electronic effects of the 5-trifluoromethyl substituent and the hydrogen-bonding contributions of the 6-position. This scaffold has been validated in patent literature as a precursor for VEGFR-targeted indolinone compounds [2][3].

Physicochemical Reference Standard for Oxindole Scaffold Optimization

The defined hydrogen-bonding capacity (2 HBD, 5 HBA) and zero rotatable bonds make 6-Amino-5-(trifluoromethyl)indolin-2-one a suitable reference compound for computational and experimental studies examining how incremental changes in substitution pattern alter solubility, permeability, and target engagement. Procurement of this specific disubstituted analog enables systematic structure-property relationship studies that cannot be performed with mono-substituted oxindole controls .

Selectivity Profiling Control for Kinase Inhibitor Off-Target Assessment

Given its modest IMPDH2 inhibitory activity (IC₅₀ > 2.2 μM) compared to optimized indolinone IMPDH inhibitors (Ki = 240 nM), 6-Amino-5-(trifluoromethyl)indolin-2-one can be utilized as a control compound to assess whether observed antiproliferative effects in kinase inhibitor programs are confounded by IMPDH-mediated nucleotide depletion [4]. This application is particularly relevant for oncology programs evaluating multi-target kinase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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